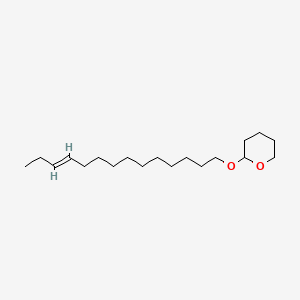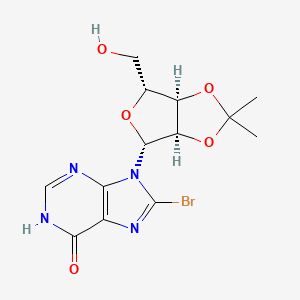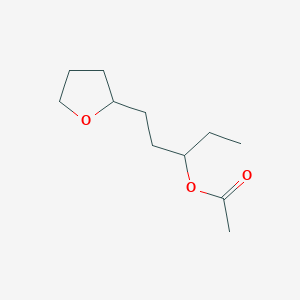
alpha-Ethyltetrahydro-2-furanpropanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Ethyltetrahydro-2-furanpropanol acetate is a chemical compound with the molecular formula C11H20O3. It is known for its unique structure, which includes a tetrahydrofuran ring and an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyltetrahydro-2-furanpropanol acetate typically involves the reaction of tetrahydrofuran with ethyl propanol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Ethyltetrahydro-2-furanpropanol acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used but often results in the replacement of the acetate group.
Applications De Recherche Scientifique
Alpha-Ethyltetrahydro-2-furanpropanol acetate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of alpha-Ethyltetrahydro-2-furanpropanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis, releasing the active alcohol, which then interacts with the target. The tetrahydrofuran ring provides stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar ring structure but lacking the ethyl and acetate groups.
Ethyl acetate: A common solvent with an acetate group but lacking the tetrahydrofuran ring.
Propanol: An alcohol with a similar carbon chain but lacking the ring structure.
Uniqueness
Alpha-Ethyltetrahydro-2-furanpropanol acetate is unique due to its combination of a tetrahydrofuran ring and an acetate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
1-(oxolan-2-yl)pentan-3-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-10(14-9(2)12)6-7-11-5-4-8-13-11/h10-11H,3-8H2,1-2H3 |
Clé InChI |
QIVAMLXUNDMINC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC1CCCO1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



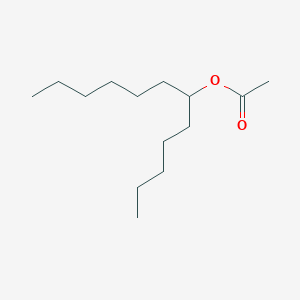
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)



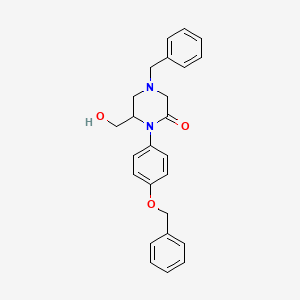


![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
